N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide
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Overview
Description
“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and studied for their antibacterial activity . They have been found to have moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The structures of the synthesized compounds were characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution and reaction with triazole-2-thiol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Scientific Research Applications
Adenosine Receptor Antagonism and Neuroprotection
The compound N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide, due to its structural similarity to 1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives, may hold potential as a versatile scaffold for developing adenosine human receptor antagonists. Specifically, modifications to this structure have led to compounds with nanomolar affinity for the hA2A adenosine receptor, suggesting potential applications in neuroprotective therapies. For instance, one derivative demonstrated the ability to counteract neurotoxicity in a Parkinson's disease model, indicating a potential pathway for therapeutic intervention in neurodegenerative diseases (Falsini et al., 2017).
Phosphodiesterase Inhibition
Compounds with a similar molecular structure have been explored for their potential as phosphodiesterase type 4 inhibitors. Notably, specific derivatives demonstrated potent inhibitory activity with high isoenzyme selectivity, presenting a new structural class of inhibitors. This suggests possible applications in the treatment of inflammatory conditions and other diseases where phosphodiesterase activity is implicated (Raboisson et al., 2003).
Anticonvulsant Properties
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a core structure with this compound, has revealed significant anticonvulsant activity. Several synthesized compounds in this category exhibited potent effects against maximal electroshock-induced seizures in rats, suggesting potential applications in epilepsy treatment (Kelley et al., 1995).
Antimicrobial and Antifungal Potential
The incorporation of 1,2,4-triazole and pyrazole moieties into the molecular structure has been shown to influence antimicrobial and antifungal activities. Research indicates that the structural combination of these heterocycles in a single molecule increases the likelihood of interaction with various biological targets, suggesting potential applications in developing new antimicrobial and antifungal agents (Fedotov et al., 2022).
Herbicidal Activity
Compounds structurally related to this compound have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential applications in agricultural sciences, particularly in the development of new herbicides for crop protection (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that similar compounds, such as triazolo[4,3-a]pyrazine derivatives, exhibit antibacterial activities . These compounds may interact with bacterial cells, leading to changes that inhibit their growth or kill them .
Biochemical Pathways
It is known that similar compounds, such as triazolo[4,3-a]pyrazine derivatives, can interfere with the normal functioning of bacterial cells, leading to their death .
Result of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit antibacterial activities .
Action Environment
It is known that the efficacy of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, can be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
Triazolo[4,3-a]pyrazine derivatives, including “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide”, show promise in the field of antibacterial drug development . Future research could focus on further exploring the antibacterial activity of these compounds, investigating their mechanisms of action, and optimizing their structures for improved efficacy .
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-15-14-19-18-12(20(14)8-7-16-15)10-17-13(21)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUIJIJTIHQXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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